molecular formula C17H20ClN3O3 B053510 Azasetron CAS No. 123039-99-6

Azasetron

Cat. No. B053510
CAS RN: 123039-99-6
M. Wt: 349.8 g/mol
InChI Key: WUKZPHOXUVCQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azasetron is an antiemetic which acts as a 5-HT 3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy). Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .


Synthesis Analysis

Azasetron can be synthesized from intermediate III and 3-aminoquinuclidine dihydrochloride using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and triethylamine in dichloromethane at 0 - 10°C .


Molecular Structure Analysis

Azasetron has a molecular formula of C17H20ClN3O3 and a molar mass of 349.82 g·mol −1 . Its IUPAC name is N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide .

Scientific Research Applications

Transdermal Drug Delivery System

Azasetron has been used in the formulation of a transdermal drug delivery system . This system was developed to provide sustained release of Azasetron for the treatment of delayed chemotherapy-induced nausea and vomiting . The system uses a drug-in-adhesive patch containing Azasetron, which showed promising results in both in vitro and in vivo studies .

Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment

Azasetron is commonly used in the treatment of chemotherapy-induced nausea and vomiting (CINV) . It is particularly effective in managing these symptoms, which are among the most serious side effects of chemotherapy .

Pharmacokinetic Studies

Azasetron has been used in pharmacokinetic studies to understand its absorption and distribution in the body . These studies are crucial in determining the dosage and frequency of administration of the drug .

Stability Studies

Research has been conducted to understand the stability of Azasetron under various conditions . These studies are important to ensure the effectiveness of the drug during storage and administration .

Bioactive Small Molecule Research

Azasetron is classified as a bioactive small molecule , and it is used in protein analysis research . This research helps in understanding the interactions between Azasetron and various proteins, which can provide insights into its mechanism of action .

Formulation Research

Azasetron is used in formulation research to develop new drug delivery systems . This includes the development of transdermal patches, which can provide a more convenient and effective method of drug administration .

Safety And Hazards

When handling Azasetron, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045651
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azasetron

CAS RN

123040-69-7
Record name Azasetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron
Reactant of Route 2
Reactant of Route 2
Azasetron
Reactant of Route 3
Azasetron
Reactant of Route 4
Reactant of Route 4
Azasetron
Reactant of Route 5
Reactant of Route 5
Azasetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Azasetron

Q & A

Q1: What is the primary mechanism of action of Azasetron?

A1: Azasetron exerts its antiemetic effects by acting as a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, a neurotransmitter involved in the vomiting reflex.

Q2: Where are 5-HT3 receptors located that are relevant to Azasetron's antiemetic effect?

A2: 5-HT3 receptors involved in emesis are found in several locations, including the peripheral nervous system within the gastrointestinal tract and the central nervous system, specifically in the chemoreceptor trigger zone and the vomiting center in the brainstem. []

Q3: How does the blockade of 5-HT3 receptors by Azasetron translate into reduced nausea and vomiting?

A3: By binding to and blocking 5-HT3 receptors, Azasetron prevents serotonin from binding to these receptors. This inhibition disrupts the transmission of nerve impulses that would normally trigger the vomiting reflex in response to chemotherapy or other emetogenic stimuli. []

Q4: What is the molecular formula and weight of Azasetron Hydrochloride?

A4: The molecular formula of Azasetron Hydrochloride is C19H20ClN3O3 • HCl, and its molecular weight is 406.30 g/mol.

Q5: Is there any spectroscopic data available for Azasetron Hydrochloride?

A5: Yes, researchers have employed High-Performance Liquid Chromatography (HPLC) methods with ultraviolet (UV) detection for the quantification of Azasetron Hydrochloride and its related substances. A study utilized a Luna C18 column with a mobile phase of methanol and phosphoric buffer solution, detecting Azasetron Hydrochloride at a wavelength of 330 nm. []

Q6: Does Azasetron Hydrochloride have any known catalytic properties?

A6: Azasetron Hydrochloride is primarily recognized for its pharmacological activity as a 5-HT3 receptor antagonist and is not reported to possess catalytic properties.

Q7: Have any computational chemistry studies been conducted on Azasetron Hydrochloride?

A7: While specific computational studies might exist, the provided research abstracts do not delve into the computational modeling aspects of Azasetron Hydrochloride.

Q8: What formulations of Azasetron Hydrochloride are available or being investigated?

A10: Azasetron Hydrochloride is available as a solution for injection and is also being investigated for transdermal delivery using drug-in-adhesive patches. [, ] Researchers found that the optimal transdermal patch formulation contained DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as the permeation enhancer, and 5% Azasetron Hydrochloride. []

Q9: What is the absorption profile of Azasetron Hydrochloride?

A11: Azasetron Hydrochloride exhibits nonlinear absorption characteristics due to the involvement of specialized transporters in both the absorptive and secretory directions in the intestines. [] Oral administration in rats demonstrated that absorption mainly occurs in the small intestine, with over 91% absorption estimated from radioactivity excretion in urine and bile. []

Q10: How is Azasetron Hydrochloride metabolized?

A12: Metabolism of Azasetron Hydrochloride primarily occurs in the liver. [, ] In rats, N-oxidation of the azabicyclooctane ring is a key metabolic pathway, primarily facilitated by flavin-containing monooxygenases (FMO). Other metabolic reactions include N-demethylation and hydroxylation, which are catalyzed by cytochrome P450 enzymes. []

Q11: How is Azasetron Hydrochloride excreted?

A13: Excretion of Azasetron Hydrochloride and its metabolites occur through both urinary and biliary routes. In rats, approximately 60-70% of intravenously or orally administered Azasetron Hydrochloride is excreted unchanged in the urine. [] Biliary excretion contributes to a lesser extent. []

Q12: Does Azasetron Hydrochloride exhibit any dose-dependent pharmacokinetic behavior?

A14: Yes, Azasetron Hydrochloride displays nonlinear pharmacokinetic behavior. Studies in rats show that the area under the plasma concentration-time curve increases greater than dose proportionally. [] This nonlinearity is thought to be due to the saturation of metabolic capacity in the liver at higher doses. []

Q13: How does rectal administration of Azasetron Hydrochloride compare to oral administration?

A17: Rectal administration of Azasetron Hydrochloride, delivered as a suppository, results in faster and greater absorption compared to oral administration. In rabbits, the absolute bioavailability of rectal Azasetron Hydrochloride was significantly higher (52.9%) than that of the oral route (21.6%). []

Q14: What types of in vivo studies have been conducted to assess the efficacy of Azasetron Hydrochloride?

A18: Numerous in vivo studies have been conducted, mainly involving animal models (e.g., rats, rabbits) to characterize the pharmacokinetic properties of Azasetron Hydrochloride and evaluate its antiemetic effects. [, , , , , ]

Q15: Have any clinical trials been conducted on Azasetron Hydrochloride?

A19: Yes, several clinical trials have investigated the safety and efficacy of Azasetron Hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV). [, , , , , , , , , , , , , , , , ]

Q16: What is the clinical efficacy of Azasetron Hydrochloride in preventing CINV?

A20: Clinical trials have demonstrated that Azasetron Hydrochloride is effective in preventing both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy, including cisplatin-based regimens. [, , , , , , ]

Q17: How does the efficacy of Azasetron Hydrochloride compare to other antiemetic drugs?

A21: Studies have compared the efficacy of Azasetron Hydrochloride to other antiemetic drugs, such as ondansetron and granisetron. While generally comparable in efficacy, some studies suggest potential advantages of Azasetron Hydrochloride in specific situations, such as a longer duration of action or a lower incidence of certain side effects. [, , , , , , ]

Q18: Has Azasetron Hydrochloride demonstrated efficacy in preventing postoperative nausea and vomiting (PONV)?

A22: Yes, clinical observations suggest that Azasetron Hydrochloride effectively reduces the incidence of PONV, particularly when administered before the end of surgery. [, , , ] Studies have also explored different timings and dosages for optimal PONV prevention. [, , , ]

Q19: What is the safety profile of Azasetron Hydrochloride?

A25: Clinical trials indicate that Azasetron Hydrochloride is generally well-tolerated. [, , , ]

Q20: Are there any ongoing efforts to improve the delivery of Azasetron Hydrochloride to specific targets?

A26: Research on transdermal patches for Azasetron Hydrochloride delivery represents an effort to explore alternative administration routes and potentially improve patient compliance by providing a more convenient and non-invasive delivery method. []

Q21: What analytical techniques are commonly used to quantify Azasetron Hydrochloride in biological samples?

A27: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), are frequently employed for the sensitive and selective quantification of Azasetron Hydrochloride in biological matrices like plasma. [, , ]

Q22: Has capillary electrophoresis been explored for the analysis of Azasetron Hydrochloride?

A28: Yes, capillary electrophoresis coupled with electrochemical luminescence detection has shown promise as a sensitive and convenient method for determining Azasetron Hydrochloride in pharmaceutical formulations. []

Q23: What is known about the dissolution and solubility properties of Azasetron Hydrochloride?

A29: While the provided research abstracts do not provide specific details on the dissolution rate or solubility of Azasetron Hydrochloride, its formulation as an injection and investigation in transdermal patches suggest adequate solubility in aqueous and potentially other pharmaceutical solvents. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.